1-(4-Chloro-3-fluorophenyl)pentan-1-one
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Overview
Description
1-(4-Chloro-3-fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12ClFO. It is a member of the synthetic cathinones, a class of compounds known for their psychoactive properties. These compounds are structurally similar to cathinone, a natural stimulant found in the khat plant. Synthetic cathinones have gained attention due to their use as designer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)pentan-1-one can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new halogenated compounds.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, similar to other synthetic cathinones. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s molecular targets include dopamine and norepinephrine transporters, which it inhibits, leading to increased concentrations of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone)
- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
- 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP)
Comparison: 1-(4-Chloro-3-fluorophenyl)pentan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological systems. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a subject of interest in both chemical and pharmacological research .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQKVYUSOJQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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